4-Diethoxyphosphorylphenol is an organic compound characterized by the presence of a diethoxyphosphoryl group attached to a phenolic structure. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. It is classified under organophosphorus compounds, which are known for their diverse chemical properties and biological activities.
4-Diethoxyphosphorylphenol falls within the category of organophosphorus compounds, which are widely studied for their roles in agriculture, pharmaceuticals, and materials science. The compound's structure includes a phenolic ring substituted with a diethoxyphosphoryl group, making it a derivative of phenol.
The synthesis of 4-Diethoxyphosphorylphenol typically involves the phosphorylation of phenolic compounds using phosphorus oxychloride or similar reagents in the presence of alcohols. One common method includes:
The synthesis requires careful control of temperature and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography can be employed to monitor the progress of the reaction.
The molecular structure of 4-Diethoxyphosphorylphenol features a phenolic ring bonded to a diethoxyphosphoryl group, represented as follows:
4-Diethoxyphosphorylphenol can undergo various chemical reactions typical of organophosphorus compounds, including:
The reactivity of the diethoxyphosphoryl group contributes to its utility in synthesizing more complex molecules, particularly in drug development and agrochemical formulations.
The mechanism by which 4-Diethoxyphosphorylphenol exerts its effects is primarily through interactions with biological targets such as enzymes or receptors. The phosphoryl group can act as a leaving group or participate in coordination with metal ions, influencing biochemical pathways.
Research indicates that organophosphorus compounds can exhibit inhibitory effects on certain enzymes, potentially leading to therapeutic applications or toxicity depending on their structure and concentration.
Relevant data regarding these properties can be gathered from experimental studies and literature reviews focusing on similar organophosphorus compounds .
4-Diethoxyphosphorylphenol has several scientific uses:
Research continues into optimizing its synthesis and exploring novel applications across various fields .
The emergence of 4-diethoxyphosphorylphenol as a privileged scaffold in medicinal chemistry parallels the development of rational drug design approaches that prioritize modularity and targeted molecular interactions. This compound represents the evolution from naturally occurring phosphorylated phenols found in bioactive metabolites to synthetically accessible building blocks with tailored properties. Historically, the phosphorylphenol moiety gained significance when researchers recognized its dual capacity to engage in both hydrogen bonding (via the P=O and P-O functionalities) and hydrophobic interactions (through the phenyl ring), making it an ideal candidate for mimicking biological phosphates and carboxylates in synthetic ligands [2] [4]. The strategic incorporation of diethoxyphosphoryl groups into phenolic systems addressed a critical limitation in early drug design: the metabolic instability of natural phosphate esters under physiological conditions. By replacing labile P-O-phenyl linkages with stable P-C bonds and employing ethyl groups as phosphate protectors, medicinal chemists created hydrolytically robust compounds that retained the electronic and steric profiles necessary for target engagement [1] [7].
The integration of this scaffold into pharmacophore models accelerated during the 2000s with advances in structure-activity relationship (SAR) methodologies. Empirical quantitative SAR studies demonstrated that the 4-diethoxyphosphorylphenol moiety could be treated as a discrete molecular fragment with predictable contributions to binding affinity. For instance, in PDE4D inhibitor development, researchers formulated equations correlating structural fragments with inhibitory potency (R² = 0.988), where phosphoryl fragments contributed significantly to target affinity through specific interactions with hydrophobic pockets and hydrogen bonding networks [1]. This approach allowed for the predictive optimization of lead compounds, reducing the need for exhaustive synthetic iteration. The scaffold's versatility is further evidenced in kinase inhibitor design, where its ability to form bidirectional hydrogen bonds with backbone amides in the hinge region of ATP-binding sites proved particularly valuable. In FGFR inhibitors, for example, the phosphoryl oxygen acts as a hydrogen bond acceptor while the P-O-C linkages engage in additional stabilizing interactions [2].
Table 1: Key Molecular Features of 4-Diethoxyphosphorylphenol in Pharmacophore Design
Molecular Feature | Role in Pharmacophore | Target Applications | Experimental Evidence |
---|---|---|---|
Diethoxyphosphoryl group | Hydrogen bond acceptor/donor pair | Kinase ATP-site binding | FGFR pharmacophore models [2] |
Phenolic ring | Hydrophobic domain interaction | Hydrophobic pocket binding | PDE4D SAR studies [1] |
Phosphoester linkages | Metabolic stability enhancement | Oral bioavailability | Oxadiazole scaffold stability [7] |
Ortho/meta substituents | Steric directionality | Selective target engagement | PI3Kα inhibitor optimization [5] |
The scaffold's true emergence as a pharmacophoric element crystallized with the adoption of fragment-based drug discovery (FBDD) paradigms. Its relatively low molecular weight (228.18 g/mol) and balanced hydrophobicity (calculated logP ≈ 1.8) positioned it ideally as a fragment hub for elaboration. Virtual screening studies targeting diverse enzymes, including ketohexokinase (KHK) and checkpoint kinase 1 (Chk1), consistently identified the phosphorylated phenol motif as a high-ranking fragment due to its complementary interaction profiles [3] [4]. In Chk1 inhibitors inspired by rocaglamide derivatives, computational models demonstrated that the electron-withdrawing phosphoryl group significantly enhanced the phenol's hydrogen-bonding capacity, improving docking scores by 2.3-3.1 kcal/mol compared to non-phosphorylated analogs [3]. This electronic modulation creates a polar-nonpolar dichotomy within a single aromatic system – a rare property exploited in the inhibition of challenging targets like protein phosphatases and kinases, where simultaneous engagement of polar catalytic residues and hydrophobic allosteric pockets is required.
4-Diethoxyphosphorylphenol has emerged as a quintessential molecular hub for constructing hybrid pharmacophores due to its chemically differentiated handles – the phenolic oxygen, phosphoryl group, phenyl ring positions, and ethoxy termini – which allow orthogonal modification pathways. This multi-directional reactivity enables medicinal chemists to systematically append diverse pharmacophoric elements, creating chimeric structures that simultaneously address multiple biological targets or enhance selectivity profiles. The scaffold's modularity is exemplified in the synthesis of PI3Kα inhibitors, where researchers coupled 6-chloro-4-hydroxy-2-quinolone-3-carboxamides with various substituted phenyl rings through carboxamide linkages [5]. In this context, the phosphorylphenol component served as a hydrophobic anchor that could be directionally optimized through regioselective substitution (ortho-CF₃, meta-CF₃, para-CF₃) to fine-tune interactions with distinct subpockets of the kinase domain, yielding compounds with IC₅₀ values as low as 3.3 µM against HCT-116 colon carcinoma cells [5].
The diethoxyphosphoryl group plays a dual role in these hybrid systems: beyond its target engagement capabilities, it serves as a conformational director and solubility modulator. Molecular dynamics simulations of hybrid compounds reveal that the steric bulk and electronic properties of the phosphoryl group restrict rotation around the C₆H₄-P bond, preferentially maintaining the P=O group perpendicular to the aromatic plane. This conformation optimizes hydrogen bonding while positioning the ethoxy groups to fill adjacent hydrophobic spaces [6] [8]. Furthermore, the P=O moiety enhances aqueous solubility compared to purely hydrocarbon analogs, addressing a common limitation in drug candidates targeting CNS disorders. This property proved crucial in the development of multifunctional anti-Alzheimer agents, where researchers conjugated the phosphorylphenol scaffold with oxazole-4-carboxamide fragments (inspired by GSK-3β inhibitor PF-04802367) and neuroprotective antioxidants like butylated hydroxytoluene (BHT) [8]. The resulting hybrids maintained nanomolar GSK-3β inhibitory activity (IC₅₀ = 0.27 µM for compound 7a) while acquiring enhanced blood-brain barrier permeability profiles attributable to the phosphorylphenol component.
Table 2: Hybrid Systems Incorporating 4-Diethoxyphosphorylphenol and Their Therapeutic Applications
Hybrid Structure | Therapeutic Target | Key Biological Activity | Structural Contribution of Phosphorylphenol |
---|---|---|---|
Oxazole-4-carboxamide/BHT hybrids | GSK-3β (Alzheimer's) | IC₅₀ = 0.27 µM [8] | Conformational direction for ATP-site binding |
Quinolone-3-carboxamide derivatives | PI3Kα (Colorectal cancer) | HCT-116 IC₅₀ = 3.3-8.9 µM [5] | Hydrophobic pocket interaction domain |
Rocaglamide-Chk1 inhibitors | Checkpoint kinase 1 (Skin cancer) | Docking scores improvement [3] | Hydrogen bond enhancement for kinase binding |
KHK inhibitor hybrids | Ketohexokinase (Metabolic syndrome) | Virtual screening hits [4] | Fragment linker with balanced hydrophilicity |
The synthetic versatility of this building block is demonstrated through several key reaction pathways:
This multi-directional approach is exemplified in the design of TLR8 modulators, where researchers exploited all available positions of 4-diethoxyphosphorylphenol to create conformationally constrained ligands with distinct agonist/antagonist profiles. Molecular dynamics simulations (τ-RAMD) revealed that cationic antagonists derived from this scaffold preferentially exited the receptor through internal pathways directed toward the TIR domain, while neutral analogs utilized both internal and external pathways – a mechanistic insight enabling the rational design of pathway-selective immunomodulators [6]. Such sophisticated applications underscore the scaffold's unique capacity to serve as a molecular compass that directs ligand-receptor interactions in three-dimensional space while maintaining synthetic accessibility crucial for lead optimization campaigns.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4